Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester
Overview
Description
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a chemical compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NCC1CCN(C1)Cc2ccccc2
. The InChI representation is 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
.
Scientific Research Applications
Organocatalysis in Chemical Reactions
- Pyrrolidine rings, including those in carbamate esters, have been utilized as organocatalysts in asymmetric Michael addition reactions in aqueous media. These compounds provided high yields, diastereoselectivities, and enantioselectivities in the reactions (Mondal & Bhowmick, 2018).
Synthesis of Chemical Intermediates
- Efficient synthesis processes have been developed for drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. These processes are noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Pharmaceutical and Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of pyrrolidine, such as tert-butyl pyrrolidin-3-ylmethylcarbamate, are key in the synthesis of various compounds. For instance, the synthesis of amines and succinimides from L-DOPA derivatives involves these pyrrolidine-based compounds (E. Garcia et al., 2006).
Synthesis of Solar Cell Components
- Pyridine derivatives, including those related to isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester, have been utilized in the synthesis of dye-sensitized solar cells (DSSCs). These compounds play a role in enhancing the efficiency of the DSSCs (Bagheri et al., 2015).
properties
IUPAC Name |
tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(9-11-6-7-14-8-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOHWUANGLHYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129606 | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353986-93-2 | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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